molecular formula C12H8N2O4 B7817041 2-[(3-Nitro-2-pyridyl)oxy]benzaldehyde

2-[(3-Nitro-2-pyridyl)oxy]benzaldehyde

Cat. No. B7817041
M. Wt: 244.20 g/mol
InChI Key: XLKISLYZRCKBEW-UHFFFAOYSA-N
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Patent
US06156747

Procedure details

Sodium hydride (60%) (0.0899 mol) was added portionwise under N2 at room temperature to a mixture of 2-hydroxybenzaldehyde (0.0818 mol) in N,N-dimethyl-formamide and the mixture was stirred under N2 for 15 minutes. 2-Chloro-3-nitro-pyridine (0.0818 mol) in N,N-dimethylformamide was added and the mixture was stirred at 100° C. for 2 hours. The mixture was poured into ice/water, extracted with diethylether and the solvent was evaporated, yielding 4.5 g (23%) of 2-[(3-nitro-2-pyridinyl)oxy]benzaldehyde (interm. 1).
Quantity
0.0899 mol
Type
reactant
Reaction Step One
Quantity
0.0818 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.0818 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7].Cl[C:13]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][CH:16]=[CH:15][N:14]=1>CN(C)C=O>[N+:19]([C:18]1[C:13]([O:3][C:4]2[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=2[CH:6]=[O:7])=[N:14][CH:15]=[CH:16][CH:17]=1)([O-:21])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
0.0899 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.0818 mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.0818 mol
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under N2 for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.